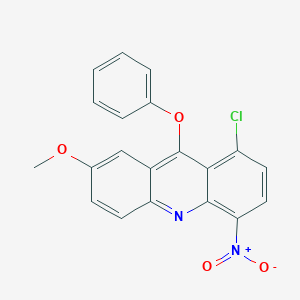

1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine

CAS No.: 134039-84-2

Cat. No.: VC17327931

Molecular Formula: C20H13ClN2O4

Molecular Weight: 380.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134039-84-2 |

|---|---|

| Molecular Formula | C20H13ClN2O4 |

| Molecular Weight | 380.8 g/mol |

| IUPAC Name | 1-chloro-7-methoxy-4-nitro-9-phenoxyacridine |

| Standard InChI | InChI=1S/C20H13ClN2O4/c1-26-13-7-9-16-14(11-13)20(27-12-5-3-2-4-6-12)18-15(21)8-10-17(23(24)25)19(18)22-16/h2-11H,1H3 |

| Standard InChI Key | VNBOHVYRKJDEPF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C3=C(C=CC(=C3N=C2C=C1)[N+](=O)[O-])Cl)OC4=CC=CC=C4 |

Introduction

1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine is a synthetic compound belonging to the acridine family, known for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential anti-cancer properties and has been studied for its ability to induce apoptosis in cancer cells. The molecular structure features a complex arrangement that includes a chloro group, a methoxy group, and a nitro group, contributing to its unique chemical behavior and biological activity.

Synthesis

The synthesis of 1-chloro-7-methoxy-4-nitro-9-phenoxyacridine typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time. Reactions are often conducted under inert atmospheres (e.g., argon) to prevent unwanted side reactions.

Biological Activity

1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine has been studied for its potential anti-cancer properties. It is capable of inducing apoptosis in cancer cells, as evidenced by experimental data from flow cytometry analyses and other biochemical assays.

Chemical Reactions and Derivatives

1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine can participate in various chemical reactions typical of acridine derivatives. For example, it reacts with 2-(dialkylamino)ethylamine to form substituted 1,4-diazepino[5,6,7-kl]acridines .

Reaction with 2-(Dialkylamino)ethylamine

| Reactant | Product | Year |

|---|---|---|

| 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine | Substituted 1,4-diazepino[5,6,7-kl]acridines | 1992 |

Research Findings and Applications

Research on 1-chloro-7-methoxy-4-nitro-9-phenoxyacridine highlights its potential in medicinal chemistry, particularly as an antitumor agent. The compound's ability to induce apoptosis makes it a candidate for further study in cancer treatment .

Potential Applications

-

Antitumor Agent: Shows promise due to its apoptosis-inducing properties.

-

Medicinal Chemistry: Part of ongoing research in developing new therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume